molecular formula C27H49N9O10 B14185263 L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine CAS No. 918529-51-8

L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine

Cat. No.: B14185263
CAS No.: 918529-51-8
M. Wt: 659.7 g/mol
InChI Key: AEYIMAORINHZQM-RGJFDMQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine is a complex peptide compound It is composed of several amino acids, including serine, proline, ornithine, isoleucine, and threonine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often utilizing automated synthesizers and high-throughput techniques. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, breaking disulfide bonds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H₂O₂), iodine (I₂)

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol

    Substitution reagents: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction may yield free thiol-containing peptides.

Scientific Research Applications

L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of enzymes involved in metabolic pathways.

    Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.

    Protein-protein interactions: Facilitating or disrupting interactions between proteins, affecting cellular processes.

Comparison with Similar Compounds

L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucyl-L-threonyl-L-serine can be compared with other similar peptide compounds, such as:

  • L-Seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-histidine
  • Glycylglycylglycyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-aspartic acid
  • L-Prolyl-L-leucyl-L-prolyl-L-isoleucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

These compounds share similar structural features but differ in their amino acid sequences, leading to unique properties and applications.

Properties

CAS No.

918529-51-8

Molecular Formula

C27H49N9O10

Molecular Weight

659.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C27H49N9O10/c1-4-13(2)19(23(42)35-20(14(3)39)24(43)33-17(12-38)26(45)46)34-21(40)16(7-5-9-31-27(29)30)32-22(41)18-8-6-10-36(18)25(44)15(28)11-37/h13-20,37-39H,4-12,28H2,1-3H3,(H,32,41)(H,33,43)(H,34,40)(H,35,42)(H,45,46)(H4,29,30,31)/t13-,14+,15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

AEYIMAORINHZQM-RGJFDMQWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.